Fmoc-2,2,6,6-四甲基哌啶-N-氧基-4-氨基-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

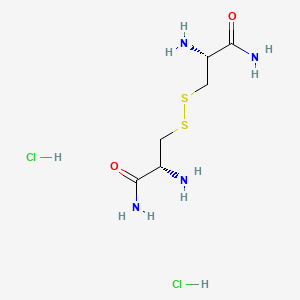

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid (Fmoc-TEMPO) is an organic compound used in various scientific research applications. It is a derivative of the tetramethylpiperidine (TEMPO) molecule and is widely used in organic synthesis, as a radical scavenger and as a reagent in biochemistry.

科学研究应用

Application in Polymer Chemistry

Scientific Field

Polymer Chemistry and Material Science Application Summary: Fmoc-TOAC is used in the synthesis of new polymeric TEMPO derivatives, which serve as catalysts in various oxidation reactions, particularly for the oxidation of primary alcohols. Methods of Application:

- The polymeric mixtures can be separated from the reaction medium and reused . Results: The development of an all-polymeric oxidation method for the oxidation of primary alcohols, enhancing the scope of utilization in synthetic organic chemistry.

Application in Organic Battery Development

Scientific Field

Electrochemistry Application Summary: Fmoc-TOAC derivatives are utilized in organic battery applications, where they contribute to the development of high-performance energy storage systems. Methods of Application:

- Evaluation of the battery’s performance in terms of energy capacity and stability. Results: The inclusion of Fmoc-TOAC enhances the battery’s overall performance, indicating its potential in the advancement of organic battery technology .

Application in Antioxidant Research

Scientific Field

Biochemistry and Pharmacology Application Summary: Fmoc-TOAC and its derivatives have shown potential as antioxidants, which can scavenge superoxide and inhibit Fenton reactions, acting as radioprotectors. Methods of Application:

- Testing their abilities to scavenge superoxide and inhibit Fenton reactions. Results: The derivatives demonstrate significant antioxidant activity, suggesting their use as protective agents against oxidative stress .

Application in Catalysis

Scientific Field

Catalysis and Organic Chemistry Application Summary: Fmoc-TOAC is employed as a catalyst for the oxidation of cellulose to cellouronic acid, a process important in material processing and development. Methods of Application:

- Monitoring the efficiency of the reactions and product formation. Results: Successful modification of materials, such as the oxidation of cellulose, showcases Fmoc-TOAC’s versatility in catalysis beyond biological applications .

Application in Radical Polymerization

Scientific Field

Polymer Science Application Summary: Fmoc-TOAC is used in nitroxide-mediated radical polymerization, where it helps in trapping radicals generated during the polymerization of styrene. Methods of Application:

- Trapping of the styrenyl radical generated from benzoyl peroxide. Results: The application of Fmoc-TOAC in radical polymerization leads to better control over the polymer structure and properties .

Application in Alcohol Oxidation

Scientific Field

Organic Chemistry Application Summary: Fmoc-TOAC is involved in the oxidation of alcohols to carbonyl compounds, a reaction that is fundamental in organic synthesis. Methods of Application:

属性

CAS 编号 |

93372-25-9 |

|---|---|

产品名称 |

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid |

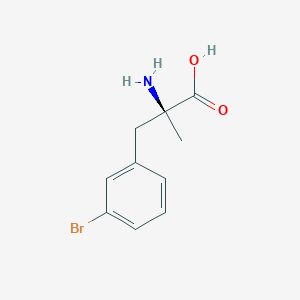

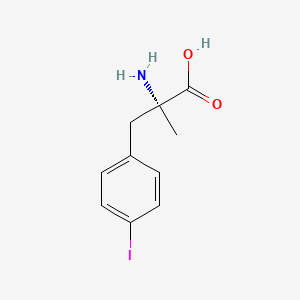

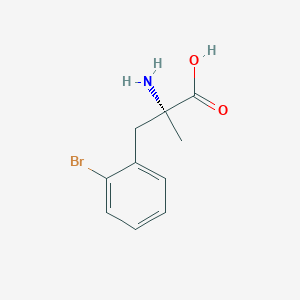

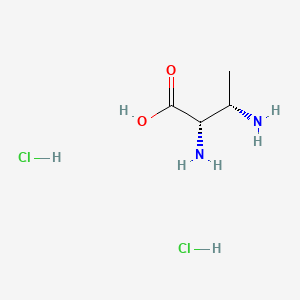

分子式 |

C25H29N2O5 |

分子量 |

437,52 g/mole |

InChI |

1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |

InChI 键 |

FAQWDTRJLKQJBN-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

同义词 |

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。